molecular formula C10H16O2 B11913931 1-Oxaspiro[4.6]undecan-2-one CAS No. 41732-91-6

1-Oxaspiro[4.6]undecan-2-one

Cat. No.: B11913931
CAS No.: 41732-91-6
M. Wt: 168.23 g/mol
InChI Key: IRLOXNABJNDEKF-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.6]undecan-2-one is a chemical compound with the molecular formula C10H16O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.

Preparation Methods

The synthesis of 1-Oxaspiro[4.6]undecan-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with an oxidizing agent under controlled conditions. The reaction typically requires specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-Oxaspiro[4.6]undecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Oxaspiro[4.6]undecan-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development. In industry, it can be used in the production of various chemical products .

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.6]undecan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Oxaspiro[4.6]undecan-2-one can be compared with other similar spiro compounds, such as 1,5-Dioxaspiro[5.5]undecane-2,4-dione and 1,4,9-Triazaspiro[5.5]undecan-2-one. These compounds share a similar spirocyclic structure but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical reactivity .

Properties

CAS No.

41732-91-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-oxaspiro[4.6]undecan-2-one

InChI

InChI=1S/C10H16O2/c11-9-5-8-10(12-9)6-3-1-2-4-7-10/h1-8H2

InChI Key

IRLOXNABJNDEKF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CCC(=O)O2

Origin of Product

United States

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